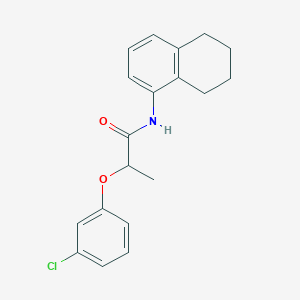
2-(3-chlorophenoxy)-N-(5,6,7,8-tetrahydro-1-naphthalenyl)propanamide
Vue d'ensemble
Description
2-(3-chlorophenoxy)-N-(5,6,7,8-tetrahydro-1-naphthalenyl)propanamide, also known as TTT-3002, is a synthetic compound that has been the subject of numerous scientific studies due to its potential therapeutic applications. TTT-3002 belongs to a class of compounds known as CB1 inverse agonists, which have been shown to have potential therapeutic effects on a variety of conditions, including obesity, diabetes, and addiction.
Mécanisme D'action
2-(3-chlorophenoxy)-N-(5,6,7,8-tetrahydro-1-naphthalenyl)propanamide acts as an inverse agonist at the CB1 receptor, which is a receptor found in the brain and other tissues that is involved in regulating appetite, mood, and addiction. By blocking the CB1 receptor, this compound can reduce food intake, body weight, and drug-seeking behavior.
Biochemical and Physiological Effects:
Studies have shown that this compound can reduce food intake, body weight, and drug-seeking behavior in rodents. The compound has also been shown to have potential anti-inflammatory effects and to improve insulin sensitivity, suggesting that it may have potential therapeutic applications for conditions such as obesity and diabetes.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of 2-(3-chlorophenoxy)-N-(5,6,7,8-tetrahydro-1-naphthalenyl)propanamide is that it has been shown to be effective in reducing food intake and body weight in rodents, making it a promising candidate for further research in these areas. However, one limitation is that the compound has not yet been tested in humans, so its potential therapeutic applications in humans are not yet known.
Orientations Futures
There are several potential future directions for research on 2-(3-chlorophenoxy)-N-(5,6,7,8-tetrahydro-1-naphthalenyl)propanamide. One area of research could be on the compound's potential as a treatment for obesity and diabetes in humans. Another area of research could be on its potential as a treatment for addiction in humans. Additionally, further studies could be conducted to better understand the compound's mechanism of action and to identify any potential side effects or limitations.
Applications De Recherche Scientifique
2-(3-chlorophenoxy)-N-(5,6,7,8-tetrahydro-1-naphthalenyl)propanamide has been the subject of numerous scientific studies, with a focus on its potential therapeutic applications. One area of research has been on the compound's potential as a treatment for obesity. Studies have shown that this compound can reduce food intake and body weight in rodents, making it a promising candidate for further research in this area.
Another area of research has been on this compound's potential as a treatment for addiction. Studies have shown that the compound can reduce drug-seeking behavior in rodents, suggesting that it may have potential as a treatment for addiction in humans.
Propriétés
IUPAC Name |
2-(3-chlorophenoxy)-N-(5,6,7,8-tetrahydronaphthalen-1-yl)propanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20ClNO2/c1-13(23-16-9-5-8-15(20)12-16)19(22)21-18-11-4-7-14-6-2-3-10-17(14)18/h4-5,7-9,11-13H,2-3,6,10H2,1H3,(H,21,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JEOFNDHMKIBDIA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=CC=CC2=C1CCCC2)OC3=CC(=CC=C3)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



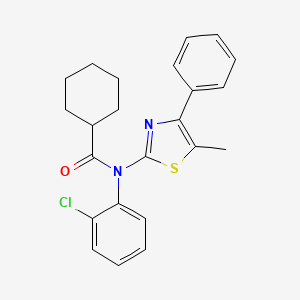
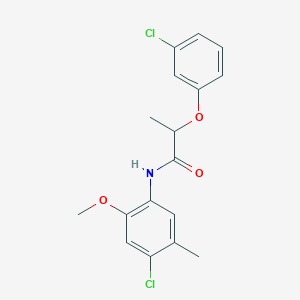
![1-[3-(2,4,6-trichlorophenoxy)propyl]piperazine oxalate](/img/structure/B4073889.png)
![1-[3-(2-tert-butylphenoxy)propyl]piperazine oxalate](/img/structure/B4073907.png)
![N-[4-(4-butyryl-1-piperazinyl)-3-chlorophenyl]-2-(1-naphthyloxy)acetamide](/img/structure/B4073912.png)
![[4-(4-methoxyphenoxy)-2-butyn-1-yl]methylamine oxalate](/img/structure/B4073914.png)
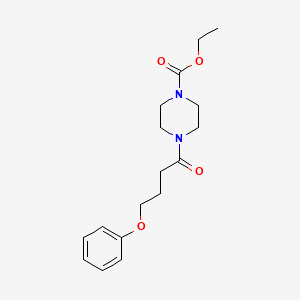
![1-[4-(4-methoxyphenoxy)-2-butyn-1-yl]-4-methylpiperidine oxalate](/img/structure/B4073934.png)
![1-[2-(3-ethoxyphenoxy)ethyl]azepane oxalate](/img/structure/B4073935.png)
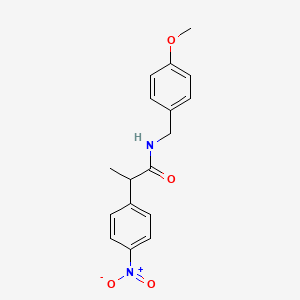
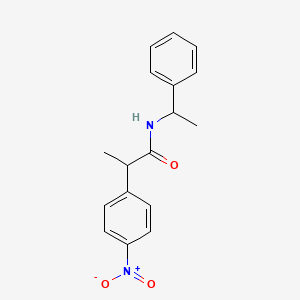
![N-allyl-N-[2-(2-chloro-5-methylphenoxy)ethyl]-2-propen-1-amine oxalate](/img/structure/B4073959.png)
![N-{4-[4-(2-chlorobenzyl)-1-piperazinyl]phenyl}-2-(4-nitrophenoxy)acetamide](/img/structure/B4073963.png)
![1-[4-(4-biphenylyloxy)butyl]piperazine oxalate](/img/structure/B4073984.png)